3-{5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid 3-{5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid
Brand Name: Vulcanchem
CAS No.: 2059950-54-6
VCID: VC3193722
InChI: InChI=1S/C11H17N3O2/c1-7-9(3-4-11(15)16)8(2)14-10(13-7)5-6-12-14/h5-9,13H,3-4H2,1-2H3,(H,15,16)
SMILES: CC1C(C(N2C(=CC=N2)N1)C)CCC(=O)O
Molecular Formula: C11H17N3O2
Molecular Weight: 223.27 g/mol

3-{5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid

CAS No.: 2059950-54-6

Cat. No.: VC3193722

Molecular Formula: C11H17N3O2

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

3-{5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid - 2059950-54-6

Specification

CAS No. 2059950-54-6
Molecular Formula C11H17N3O2
Molecular Weight 223.27 g/mol
IUPAC Name 3-(5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid
Standard InChI InChI=1S/C11H17N3O2/c1-7-9(3-4-11(15)16)8(2)14-10(13-7)5-6-12-14/h5-9,13H,3-4H2,1-2H3,(H,15,16)
Standard InChI Key CBMOPDGKSHYFHW-UHFFFAOYSA-N
SMILES CC1C(C(N2C(=CC=N2)N1)C)CCC(=O)O
Canonical SMILES CC1C(C(N2C(=CC=N2)N1)C)CCC(=O)O

Introduction

Chemical Identity and Basic Properties

Nomenclature and Identification

The compound 3-{5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid represents a specialized heterocyclic carboxylic acid with a specific molecular architecture. Its formal IUPAC name is 3-(5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid, which accurately describes the tetrahydropyrazolopyrimidine core structure with its specific methyl substitution pattern and propanoic acid side chain. The compound is registered with CAS number 2059950-54-6, which serves as its unique identifier in chemical databases and literature.

Several standard chemical identifiers are used to represent this compound in various databases and chemical information systems. These include its InChI (International Chemical Identifier) string and InChIKey, which provide standardized representations of its chemical structure for digital applications.

Physicochemical Properties

The molecular formula of the compound is C11H17N3O2, corresponding to a precise molecular weight of 223.27 g/mol. This relatively low molecular weight places it within the range considered favorable for potential drug development according to Lipinski's Rule of Five, suggesting acceptable pharmacokinetic properties for potential biological applications.

Table 1: Key Physicochemical Properties of 3-{5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid

PropertyValueReference
CAS Number2059950-54-6
Molecular FormulaC11H17N3O2
Molecular Weight223.27 g/mol
IUPAC Name3-(5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid
Standard InChIInChI=1S/C11H17N3O2/c1-7-9(3-4-11(15)16)8(2)14-10(13-7)5-6-12-14/h5-9,13H,3-4H2,1-2H3,(H,15,16)
Standard InChIKeyCBMOPDGKSHYFHW-UHFFFAOYSA-N
Canonical SMILESCC1C(C(N2C(=CC=N2)N1)C)CCC(=O)O

Structural Analysis and Chemical Features

Core Structure and Molecular Architecture

The compound's structure features a partially hydrogenated pyrazolo[1,5-a]pyrimidine heterocyclic core, which consists of fused pyrazole and pyrimidine rings with specific hydrogenation at the 4,5,6,7-positions. This core scaffold is substituted with methyl groups at the 5 and 7 positions, creating a distinct three-dimensional conformation. The propanoic acid side chain is attached at the 6-position of the tetrahydropyrazolopyrimidine ring system.

The pyrazolo[1,5-a]pyrimidine core represents an important heterocyclic system in medicinal chemistry, as variations of this scaffold appear in numerous biologically active compounds. The partial hydrogenation of this system (as indicated by the 4H,5H,6H,7H notation) creates additional stereochemical complexity and conformational flexibility compared to its fully aromatic counterparts.

Functional Groups and Their Significance

The most prominent functional group in this molecule is the carboxylic acid moiety (propanoic acid) attached to the heterocyclic core. This carboxylic acid group provides an important site for potential chemical modifications, such as esterification, amidation, or reduction, which could expand the compound's chemical diversity for structure-activity relationship studies. The carboxylic acid functionality also confers important physicochemical properties, including increased water solubility under appropriate pH conditions and the ability to form salts with suitable bases.

The molecule also contains several nitrogen atoms within its heterocyclic core that can serve as hydrogen bond acceptors in potential interactions with biological targets. The partially saturated nature of the heterocyclic core creates a more flexible three-dimensional structure compared to fully aromatic systems, potentially influencing the compound's binding characteristics with biological receptors.

Chemical Reactivity and Synthetic Considerations

Carboxylic Acid Reactivity

The carboxylic acid functional group in 3-{5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid represents a key reactive site in the molecule. This functional group can participate in numerous chemical transformations including esterification, amidation, and reduction reactions. Such modifications are particularly relevant in medicinal chemistry, where structural alterations can be used to optimize pharmacokinetic properties or enhance target binding affinity.

The carboxylic acid can also engage in acid-base equilibria, influencing the compound's solubility profile across different pH environments. At physiological pH, the carboxyl group would likely be predominantly ionized, enhancing water solubility while potentially affecting membrane permeability.

Heterocyclic Core Reactivity

The pyrazolo[1,5-a]pyrimidine core, even in its partially hydrogenated form, retains certain reactive characteristics. The nitrogen atoms in this heterocyclic system may participate in hydrogen bonding interactions and potentially serve as sites for further functionalization. The partially hydrogenated nature of the ring system offers opportunities for selective oxidation reactions, while the existing methyl substituents could serve as handles for further elaboration through radical halogenation or oxidation reactions.

Comparative Analysis with Related Compounds

Structural Comparison with Related Pyrazolo[1,5-a]pyrimidine Derivatives

Another structurally related compound is 3-[2-(4-Bromophenyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid, which maintains the propanoic acid chain at position 6 and the dimethyl substitution pattern, but includes an additional 4-bromophenyl group at position 2 . This compound represents a more elaborate derivative that maintains the core propanoic acid functionality.

Table 2: Comparative Analysis of Structural Features

CompoundCore StructureSubstitution PatternMolecular WeightReference
3-{5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}propanoic acidTetrahydropyrazolo[1,5-a]pyrimidine5,7-dimethyl, 6-propanoic acid223.27 g/mol
3-Ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidineTetrahydropyrazolo[1,5-a]pyrimidine3-ethyl, 5,7-dimethyl179.26 g/mol
3-[2-(4-Bromophenyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidin-6-yl]propanoic acidPyrazolo[1,5-a]pyrimidine2-(4-bromophenyl), 5,7-dimethyl, 6-propanoic acid374.2 g/mol

Functional Comparison and Structure-Activity Considerations

The variations in structural features among these related compounds highlight important structure-activity considerations. The addition of the 4-bromophenyl group in the third compound significantly increases molecular weight and likely alters lipophilicity, potentially influencing membrane permeability and protein binding characteristics . Meanwhile, the replacement of the propanoic acid chain with an ethyl group in the second compound eliminates the acidic functional group, substantially altering the compound's hydrogen bonding capabilities and solubility profile .

These structural variations illustrate the potential for fine-tuning the biological and physicochemical properties of the pyrazolo[1,5-a]pyrimidine scaffold through targeted structural modifications. Such modifications are central to medicinal chemistry optimization processes aimed at enhancing potency, selectivity, and pharmacokinetic properties.

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